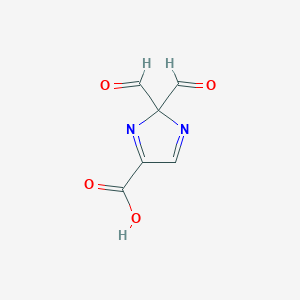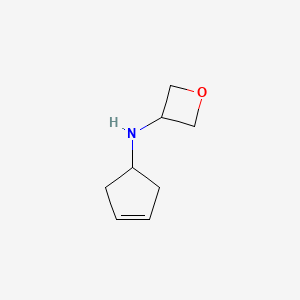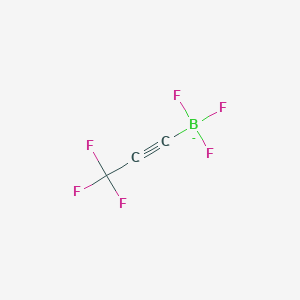
Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate is a complex organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a benzyloxy group, a bromine atom, and an ethyl group attached to the pyrazine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step often involves esterification to introduce the ethyl carboxylate group. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or acids.
Reduction: Formation of ethyl 3-(benzyloxy)-5-ethylpyrazine-2-carboxylate.
Substitution: Formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the bromine atom can participate in halogen bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Ethyl 3-(benzyloxy)-5-ethylpyrazine-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 3-(benzyloxy)-6-chloro-5-ethylpyrazine-2-carboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Ethyl 3-(benzyloxy)-6-bromo-5-methylpyrazine-2-carboxylate: Contains a methyl group instead of an ethyl group, influencing its steric and electronic properties.
Uniqueness: Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate is unique due to the presence of both the benzyloxy and bromine groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C16H17BrN2O3 |
|---|---|
Peso molecular |
365.22 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-ethyl-3-phenylmethoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-12-14(17)19-13(16(20)21-4-2)15(18-12)22-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
FTMBYFDFVHJYNI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C(=N1)OCC2=CC=CC=C2)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)



![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)



![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)


![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)
![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)
